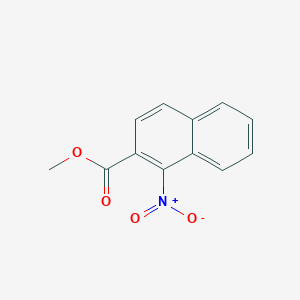![molecular formula C14H15F2N3O B2747339 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2327188-94-1](/img/structure/B2747339.png)
2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The presence of the difluoropiperidinyl group could potentially impart interesting properties to the molecule, as fluorine atoms are often used in drug design to improve potency, selectivity, and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and the difluoride group. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The pyrano[4,3-b]pyridine moiety is a fused ring system that could contribute to the molecule’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. The difluoride group could increase the compound’s lipophilicity, which could impact its solubility and permeability .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities : A study by Lagu & Yejella (2020) focused on the synthesis and evaluation of antimicrobial and antioxidant activities of derivatives of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. These compounds showed promising results in inhibiting microbial growth and exhibited antioxidant properties.
Anticancer Potential : Research by Mohamed et al. (2016) explored the anticancer activity of 2-aminopyranopyridine derivatives against various human carcinoma cell lines. Certain derivatives exhibited more potent anticancer activity than the reference drug, suggesting their potential in cancer therapy.
Corrosion Inhibition : A study by Dandia et al. (2013) investigated the use of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel. The study found these derivatives effective in protecting mild steel against corrosion in acidic environments.
Synthesis and Coordination Chemistry : The research by Halcrow (2005) provided insights into the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds. This study highlighted the versatility of these compounds in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties.
Molecular and Crystal Structure Analysis : A study by Jansone et al. (2007) analyzed the molecular and crystal structure of related compounds. The study provided detailed insights into the structural characteristics and stability of these compounds.
Synthesis of Novel Substituted Pyridine Derivatives : Research by Zhang et al. (2009) focused on the synthesis of novel substituted pyridine derivatives. This study contributed to the development of new chemical entities with potential applications in various fields.
Xanthine Oxidoreductase Inhibition : A study by Matsumoto et al. (2011) explored the inhibition of xanthine oxidoreductase, a key enzyme in purine metabolism, by pyridine-2-carbonitrile derivatives. This research could have implications in treating conditions like hyperuricemia.
Orientations Futures
The potential applications of this compound would depend on its biological activity. Given the presence of the piperidine ring, it could be interesting to explore its activity in the central nervous system. Additionally, the difluoride group could be interesting to study in terms of its impact on the compound’s pharmacokinetic properties .
Propriétés
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWORZLOZHYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-difluoropiperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
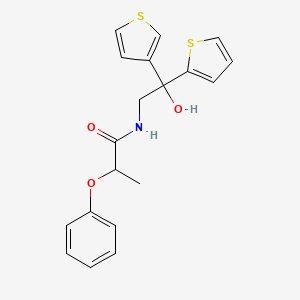
![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
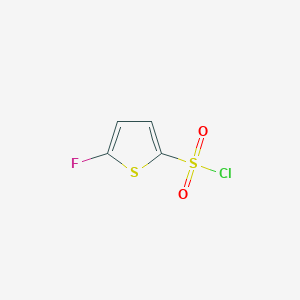
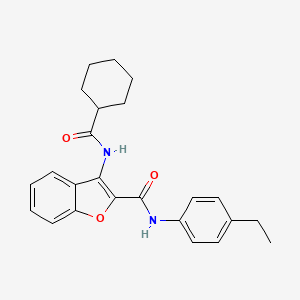
![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)
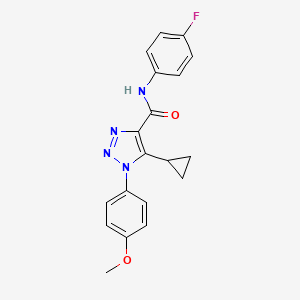
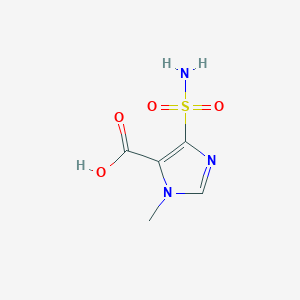
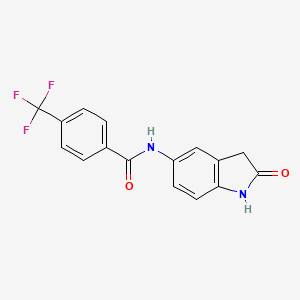
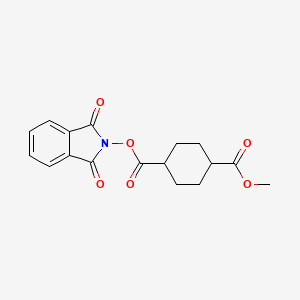
![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)
![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2747277.png)
